2-(Piperidin-4-ylmethyl)benzoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Piperidin-4-ylmethyl)benzoic acid;hydrochloride” is a chemical compound with the CAS Number 2305252-43-9 . It has a molecular weight of 255.74 . It is a 4-aryl piperidine and is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .
Molecular Structure Analysis
The IUPAC name of this compound is 2-(piperidin-4-ylmethyl)benzoic acid hydrochloride . The Inchi Code is 1S/C13H17NO2.ClH/c15-13(16)12-4-2-1-3-11(12)9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2,(H,15,16);1H .Physical and Chemical Properties Analysis
The compound is a powder . It has a molecular weight of 255.74 . The storage temperature is room temperature .Scientific Research Applications
Interaction with DNA and Fluorescent Staining
One significant application of 2-(Piperidin-4-ylmethyl)benzoic acid derivatives is related to DNA interaction. The synthetic dye Hoechst 33258, a derivative, binds strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This binding property has been exploited in fluorescent DNA staining, enabling the analysis of nuclear DNA content values, plant chromosomes, and providing a foundation for rational drug design (Issar & Kakkar, 2013).
Antifungal Compounds from Piper Species
Research has also explored the antifungal activities of compounds isolated from Piper species, including prenylated benzoic acid derivatives. These compounds, showing significant antifungal properties, may serve as leads for pharmaceutical or agricultural fungicide development, indicating the potential of 2-(Piperidin-4-ylmethyl)benzoic acid analogs in this area (Xu & Li, 2011).
Nucleophilic Aromatic Substitution Reactions
The reactivity of piperidine derivatives, including those related to 2-(Piperidin-4-ylmethyl)benzoic acid, in nucleophilic aromatic substitution reactions has been studied. Such reactions are critical for synthesizing various compounds, including those with pharmaceutical applications. The understanding of these reactions provides insights into designing new drugs and other valuable chemical entities (Pietra & Vitali, 1972).
Prokinetic Agent in Gastrointestinal Motility Disorders
Cisapride, a substituted piperidinyl benzamide chemically related to metoclopramide and having a similar backbone to 2-(Piperidin-4-ylmethyl)benzoic acid, has been used as a prokinetic agent facilitating gastrointestinal motility. Its mechanism involves enhancing acetylcholine release in the myenteric plexus of the gut, devoid of central depressant or antidopaminergic effects (McCallum et al., 1988; Wiseman & Faulds, 1994). This application illustrates the versatility of piperidine derivatives in medical treatment.
Mechanism of Action
Mode of Action
It is known that the compound is a semi-flexible linker in PROTAC (PROteolysis TArgeting Chimeras) development for targeted protein degradation . This suggests that it may interact with its targets to form a ternary complex, leading to protein degradation . .
Biochemical Pathways
As a component in PROTAC development, it may be involved in pathways related to protein degradation
Result of Action
Given its role in PROTAC development, it may contribute to the degradation of specific proteins . .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(piperidin-4-ylmethyl)benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(16)12-4-2-1-3-11(12)9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XELMFPTYSQCNIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=CC=C2C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.